7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂. It is a derivative of quinoline, featuring both amino and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This method is facilitated by the use of acyl Meldrum’s acids, which streamline the preparation process by eliminating the need to isolate intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one
- 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one
- 6-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Comparison: Compared to its analogs, 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-amino-6-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H10N2O2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2,10H2,(H,11,13) |
InChI Key |
PCJCOBZOKCTARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)O)N |
Origin of Product |
United States |
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